1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine
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Overview
Description
1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine is a chemical compound with the molecular formula C16H21BrClNO3 and a molecular weight of 390.7 g/mol . It is known for its use in various scientific research applications, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, a bromine atom, and a chlorine atom on a phenoxy moiety.
Preparation Methods
The synthesis of 1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Phenoxy Moiety: The phenoxy group, substituted with bromine and chlorine atoms, is attached to the piperidine ring through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amine group on the piperidine ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases (e.g., triethylamine), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., sodium borohydride for reduction).
Scientific Research Applications
1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with receptors and enzymes in biological systems. The presence of the Boc group and halogenated phenoxy moiety influences its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-N-Boc-4-(4-Bromo-2-chlorophenoxy)piperidine can be compared with other similar compounds, such as:
1-N-Boc-4-(4-Bromo-2-fluorophenoxy)piperidine: Similar structure but with a fluorine atom instead of chlorine.
1-N-Boc-4-(4-Chloro-2-fluorophenoxy)piperidine: Contains both chlorine and fluorine atoms on the phenoxy moiety.
1-N-Boc-4-(4-Bromo-2-methylphenoxy)piperidine: Substituted with a methyl group instead of chlorine.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-2-chlorophenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrClNO3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(17)10-13(14)18/h4-5,10,12H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQNGOMNKHVTBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801156577 |
Source
|
Record name | 1,1-Dimethylethyl 4-(4-bromo-2-chlorophenoxy)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801156577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159825-39-4 |
Source
|
Record name | 1,1-Dimethylethyl 4-(4-bromo-2-chlorophenoxy)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159825-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(4-bromo-2-chlorophenoxy)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801156577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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